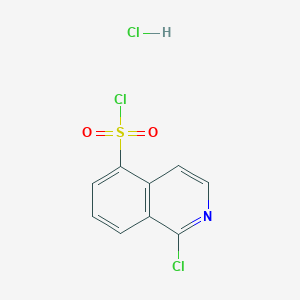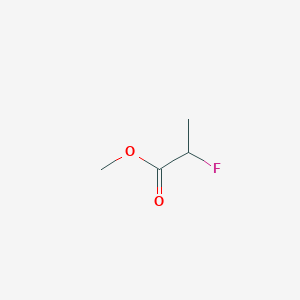
(r)-Methyl 2-fluoropropionate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluoropropionate derivatives has been described in various studies. For instance, the automated synthesis and formulation of 2-[18 F]fluoropropionate labeled peptides have been accomplished using a flexible, multi-stage synthesis platform . Another study describes the hydrogenation of chiral ®-2-fluoropropionate to give the corresponding chiral alcohol .
Molecular Structure Analysis
The molecular structure of “®-Methyl 2-fluoropropionate” is likely to be similar to that of “Ethyl 2-fluoropropanoate”. The molecular formula of “Ethyl 2-fluoropropanoate” is C5H9FO2, with an average mass of 120.122 Da and a monoisotopic mass of 120.058655 Da .
Chemical Reactions Analysis
The chemical reactions involving fluoropropionate derivatives have been studied. For example, the hydrogenation of chiral ®-2-fluoropropionate proceeds smoothly to give the corresponding chiral alcohol without any serious decrease of the ee value .
Wissenschaftliche Forschungsanwendungen
In the field of biomedical applications, fluorescent probes have become the analytical tool of choice due to their simplicity in preparation, sensitivity, and selectivity . They facilitate the rapid detection of chemical substances of interest and the study of important physiological and pathological processes at the cellular level . Many long-wavelength fluorescent probes developed have also proven applicable for in vivo biomedical applications including fluorescence-guided disease diagnosis and theranostics .
In the field of fluorescent protein antibodies, since the discovery of fluorescent proteins (FPs), their rich fluorescence spectra and photochemical properties have promoted widespread biological research applications . FPs can be classified into green fluorescent protein (GFP) and its derivates, red fluorescent protein (RFP) and its derivates, and near-infrared FPs .
-
Stereoselective Synthesis of Chiral 2-Fluoropropionates
- Application: Chiral 2-fluoropropionates are important intermediates for the preparation of herbicides . The stereoselective synthesis of these compounds is a significant application of “®-Methyl 2-fluoropropionate”.
- Method: The synthesis involves a one-step process from lactic acid ester derivatives using TFEDMA . This process is advantageous as it produces less waste and gives a good yield of the desired compound .
- Results: The process results in the production of R-methyl-2-fluoropropionate with 98% content and 96% enantiomeric excess .
-
Fluorous Chemistry in Biomolecular Applications
- Application: Fluorous chemistry, which involves the use of perfluorinated compounds, has numerous applications in different fields, including catalysis, separation science, supramolecular chemistry, materials chemistry, and analytical chemistry .
- Method: The unique features of perfluorinated compounds, such as “®-Methyl 2-fluoropropionate”, are utilized in various ways in these applications . For instance, fluorous microarrays combined with Mass-Spectroscopy (MS) techniques are used for protein properties modification by the introduction of local fluorous domains .
- Results: The use of fluorous chemistry in biomolecular applications has led to numerous innovative applications and advancements in the aforementioned fields .
-
Stereoselective Synthesis of Chiral 2-Fluoropropionates
- Application: Chiral 2-fluoropropionates are important intermediates for the preparation of herbicides . The stereoselective synthesis of these compounds is a significant application of “®-Methyl 2-fluoropropionate”.
- Method: The synthesis involves a one-step process from lactic acid ester derivatives using TFEDMA . This process is advantageous as it produces less waste and gives a good yield of the desired compound .
- Results: The process results in the production of R-methyl-2-fluoropropionate with 98% content and 96% enantiomeric excess .
-
Fluorous Chemistry in Biomolecular Applications
- Application: Fluorous chemistry, which involves the use of perfluorinated compounds, has numerous applications in different fields, including catalysis, separation science, supramolecular chemistry, materials chemistry, and analytical chemistry .
- Method: The unique features of perfluorinated compounds, such as “®-Methyl 2-fluoropropionate”, are utilized in various ways in these applications . For instance, fluorous microarrays combined with Mass-Spectroscopy (MS) techniques are used for protein properties modification by the introduction of local fluorous domains .
- Results: The use of fluorous chemistry in biomolecular applications has led to numerous innovative applications and advancements in the aforementioned fields .
Eigenschaften
IUPAC Name |
methyl (2R)-2-fluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAIQPNJLRLFLO-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447925 | |
| Record name | (r)-methyl 2-fluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-Methyl 2-fluoropropionate | |
CAS RN |
146805-74-5, 2366-56-5 | |
| Record name | Methyl (2R)-2-fluoropropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146805-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (r)-methyl 2-fluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B174380.png)
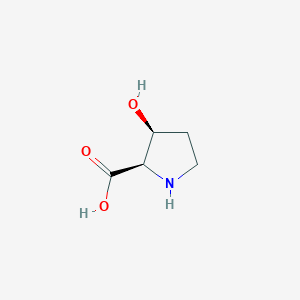


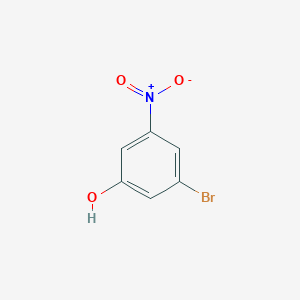

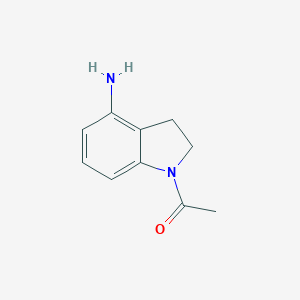
![methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B174404.png)




